(1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol
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Description
Synthesis Analysis
The synthesis of similar bicyclic compounds has been discussed in various studies. For instance, a pilot-scale process for the production of 6-endo-(1S, 5R, 6S)-bicyclo[3.2.0]hept-2-en-6-ol was set up, which involved the growth-dependent bioreduction of the fused-ring ketone by M. ramanniana C2506 .Molecular Structure Analysis
The molecular structure of related compounds like “(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol” and “Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, [1S-(1α,3α,5α)]-” have been analyzed . They have a molecular formula of C10H16O and an average mass of 152.233 Da .Chemical Reactions Analysis
The chemical reactions involving similar bicyclic compounds have been studied. For example, the role of cofactor recycling in determining the efficiency of artificial biocatalytic cascades has been paramount in recent years .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like “(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol” and “Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, [1S-(1α,3α,5α)]-” have been analyzed . They have a molecular formula of C10H16O and an average mass of 152.233 Da .Future Directions
The future directions for the study of this compound and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. The role of cofactor recycling in determining the efficiency of artificial biocatalytic cascades has become paramount in recent years , indicating a potential area of future research.
Properties
IUPAC Name |
(1S,5R)-7,7-dimethyl-2-azabicyclo[3.2.0]heptan-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)6-5(7(8)10)3-4-9-6/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXKQKMXSXOVSL-JEAXJGTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1O)CCN2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H](C1O)CCN2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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